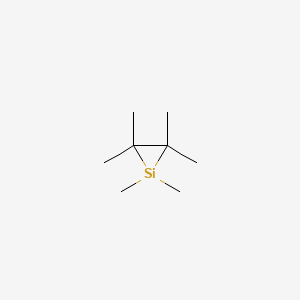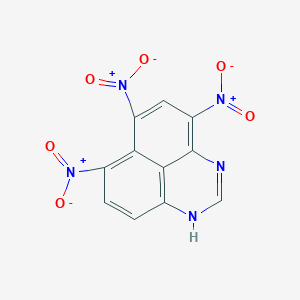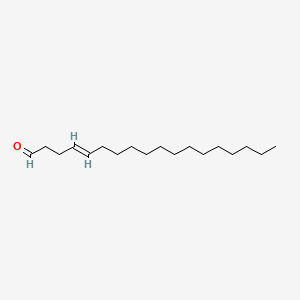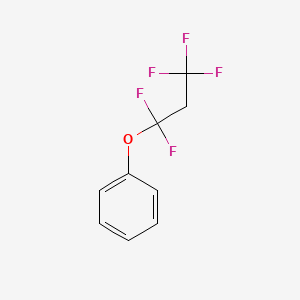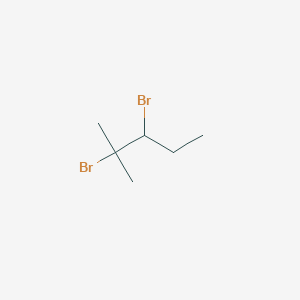![molecular formula C24H21N3 B14629147 2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) CAS No. 57637-78-2](/img/structure/B14629147.png)
2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moieties, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where substituents can be introduced at specific positions on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole rings.
科学的研究の応用
Chemistry: 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antiviral, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moieties can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
類似化合物との比較
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole)
Comparison:
- 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is unique due to the presence of the 3-methyl group on the indole rings, which can influence its chemical reactivity and biological activity.
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole) and 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole) differ in the position of the pyridine ring, which can affect their binding affinity to molecular targets.
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole) lacks the 3-methyl group, which may result in different chemical and biological properties.
特性
CAS番号 |
57637-78-2 |
|---|---|
分子式 |
C24H21N3 |
分子量 |
351.4 g/mol |
IUPAC名 |
3-methyl-2-[(3-methyl-1H-indol-2-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-18-7-3-5-9-20(18)26-23(15)22(17-11-13-25-14-12-17)24-16(2)19-8-4-6-10-21(19)27-24/h3-14,22,26-27H,1-2H3 |
InChIキー |
SKXYFCLEDPROCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



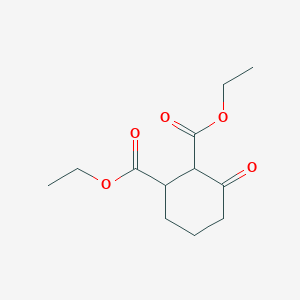
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
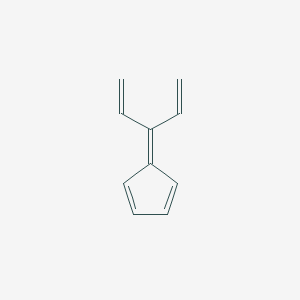
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
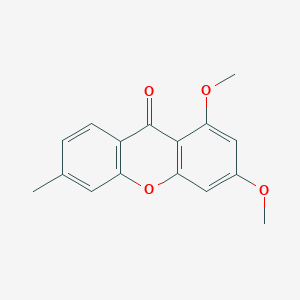
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
